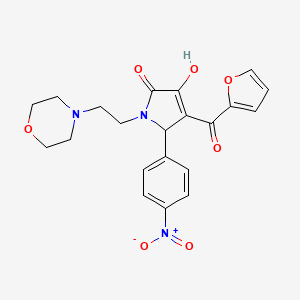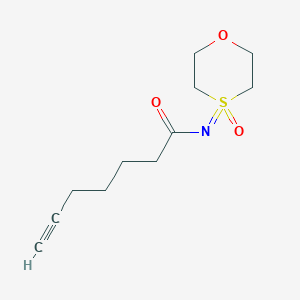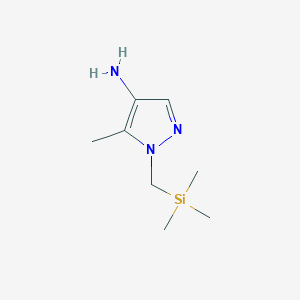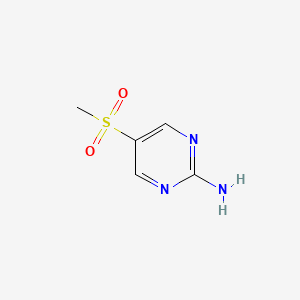
2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl compounds are a class of organic compounds characterized by a chloromethyl group (-CH2Cl) attached to a larger molecular structure . They are used in various industrial and scientific applications, including as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the reaction of chlorosilanes with (chloromethyl)lithium, which is generated in situ from bromochloromethane and n-butyllithium. This method is applicable to a wide variety of chlorosilanes.Molecular Structure Analysis
The molecular structure of chloromethyl compounds is influenced by the presence of both the chloromethyl group and the larger molecular structure to which it is attached . The structural parameters include bond lengths and angles that are consistent with other members of the CH3-mClmSiCl3 series .Chemical Reactions Analysis
Chloromethyl compounds can undergo various chemical reactions. For instance, they can participate in an intramolecular allyl-migration reaction catalyzed by aluminum chloride, which results in allyl rearrangement with allylic inversion.Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethyl compounds are influenced by their molecular structure. The presence of both allyl and chloromethyl groups imparts reactivity towards nucleophiles and electrophiles.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity through Novel Synthesis
Synthesis and Antimicrobial Evaluation : Research has demonstrated the successful synthesis of new sulfonamides and sulfinyl compound derivatives through the reaction with (2-chloromethyl)benzimidazole. These compounds have been screened for their antimicrobial activities, indicating a focused effort on developing potential antibacterial agents (Abdel-Motaal & Raslan, 2014).
Antibacterial Activity of Sulfonamide Derivatives : Another study focused on synthesizing 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives. These compounds exhibited high degrees of antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, showcasing the potential for developing effective antibacterial agents (Gadad et al., 2000).
Metal Complex Synthesis for Antimicrobial Use
Metal Complexes with Antimicrobial Properties : A notable study integrated sulfonamide pharmacophores into benzimidazole scaffolds, yielding metal complexes with potential antimicrobial activity. This research illustrates the versatility of 2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-benzimidazole-5-sulfonamide in forming bases for compounds that could serve as antibacterial agents (Ashraf et al., 2016).
Novel Heterocyclic Compounds with Antimicrobial Activity
Heterocyclic Compounds as Antibacterial Agents : Research aimed at the synthesis of new heterocyclic compounds containing a sulfonamido moiety has led to the creation of compounds with significant antibacterial activity. This highlights the chemical versatility and potential of 2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-benzimidazole-5-sulfonamide in contributing to the field of antimicrobial research (Azab, Youssef, & El-Bordany, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for chloromethyl compounds could involve exploring their potential applications in organic synthesis and the development of new synthesis methods . Additionally, the techno-economic analysis of renewable PET, its future prospects based on the petroleum market, and the possibility of a circular economy of PET using chemical and enzymatic recycling strategies have been discussed .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-1-ethyl-N,N-dimethylbenzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-4-16-11-6-5-9(19(17,18)15(2)3)7-10(11)14-12(16)8-13/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQZYSJHXBQQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2668445.png)

![2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2668449.png)
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[(5-methyl-2-furyl)methyl]amino}-3-oxopropanoate](/img/structure/B2668452.png)
![1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2668454.png)

![1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2668458.png)


![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B2668464.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2668465.png)

![1-(Pyridin-2-yl)-4-[2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperazine](/img/structure/B2668467.png)

